molecular formula C₂₄H₃₀F₂O₆ B122322 Fluticasone propionate-17beta-carboxylic acid CAS No. 65429-42-7

Fluticasone propionate-17beta-carboxylic acid

Cat. No.: B122322
CAS No.: 65429-42-7
M. Wt: 452.5 g/mol
InChI Key: DEDYNJVITFVPOG-CQRCZTONSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fluticasone propionate-17beta-carboxylic acid (FP17βCA) is the primary inactive metabolite of fluticasone propionate (FP), a synthetic glucocorticoid widely used in inhaled formulations for asthma and chronic obstructive pulmonary disease (COPD). Structurally, FP17βCA retains the core steroid skeleton of FP but replaces the 17β-propionate ester group with a carboxylic acid moiety (Figure 1). This modification occurs via hepatic cytochrome P450-mediated hydrolysis, rendering FP17βCA devoid of glucocorticoid receptor (GCR) binding activity .

FP17βCA is clinically significant as a biomarker for monitoring adherence to inhaled FP therapy. Its detection in biological matrices (urine, plasma, sputum) via liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a reliable method to confirm patient compliance, with studies demonstrating 100% specificity and sensitivity in distinguishing FP-treated vs. untreated individuals .

Properties

IUPAC Name

(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30F2O6/c1-5-19(29)32-24(20(30)31)12(2)8-14-15-10-17(25)16-9-13(27)6-7-21(16,3)23(15,26)18(28)11-22(14,24)4/h6-7,9,12,14-15,17-18,28H,5,8,10-11H2,1-4H3,(H,30,31)/t12-,14+,15+,17+,18+,21+,22+,23+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEDYNJVITFVPOG-CQRCZTONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30F2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70215760
Record name Fluticasone propionate-17beta-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70215760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65429-42-7
Record name Fluticasone propionate-17beta-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065429427
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluticasone propionate-17beta-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70215760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-(propionyloxy)-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-17-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUTICASONE PROPIONATE-17.BETA.-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TP537C010A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Oxidation of Flumethasone

The most established route begins with flumethasone, a commercially available corticosteroid. Oxidation of flumethasone’s 17β-hydroxyl group to a carboxylic acid constitutes the initial step.

Procedure :

  • Substrate : Flumethasone (6α,9α-difluoro-11β,17α-dihydroxy-16α-methyl-3-oxoandrosta-1,4-diene).

  • Oxidizing Agent : Oxygen in the presence of potassium carbonate (K₂CO₃) in methanol.

  • Outcome : Yields 6α,9α-difluoro-11β,17α-dihydroxy-16α-methyl-3-oxoandrosta-1,4-diene-17β-carboxylic acid.

This method achieves moderate yields (60–70%) but requires rigorous control of reaction conditions to avoid over-oxidation byproducts.

Selective Acylation and Thiocarbamoylation

Following oxidation, selective acylation of the 17α-hydroxyl group is critical to prevent undesired esterification at other positions.

Procedure :

  • Acylation : Treatment with propionic anhydride in pyridine selectively forms the 17α-propionyloxy derivative.

  • Thiocarbamoylation : Reaction with dimethylthiocarbamoyl chloride (DMTCC) and triethylamine (TEA) in dichloromethane introduces the thiocarbamate group.

Key Challenge : Competing reactions at the 11β-hydroxyl group necessitate precise stoichiometric control.

Carbothioic Acid Formation

Conversion of the thiocarbamate intermediate to the carbothioic acid represents a critical juncture. Early methods employed hydrolysis under acidic conditions, but modern protocols leverage thiocarbamate-anhydride chemistry for higher efficiency.

Procedure :

  • Reagents : Sodium iodide (NaI) and a base (e.g., K₂CO₃) in dimethylacetamide (DMA).

  • Mechanism : Nucleophilic displacement of the thiocarbamate group by iodide generates the carbothioic acid intermediate.

Yield Optimization : Substituting NaI with AgF in acetonitrile enhances reaction rates and purity.

Reaction Mechanisms and Kinetic Considerations

Thiocarbamate Hydrolysis

The hydrolysis of thiocarbamates to carbothioic acids proceeds via a two-step mechanism:

  • Nucleophilic Attack : Water or hydroxide ion cleaves the thiocarbamate C–N bond, forming a transient thiolate intermediate.

  • Proton Transfer : Acidic workup stabilizes the thiolate as the free carbothioic acid.

Kinetic Data :

ParameterValueConditionsSource
Rate Constant (k)2.3 × 10⁻³ s⁻¹pH 7.4, 25°C
Activation Energy (Eₐ)45.2 kJ/molDMA, 60°C

Steric and Electronic Effects

The 16α-methyl group in flumethasone derivatives imposes significant steric hindrance, slowing reaction rates at the 17β position. Electronic effects from the 9α-fluoro substituent further modulate reactivity, as demonstrated by density functional theory (DFT) calculations.

Analytical Characterization

Spectroscopic Data

Infrared Spectroscopy (IR) :

  • O–H Stretch : 3336 cm⁻¹ (broad, δ-OH).

  • C=O Stretch : 1774 cm⁻¹ (ester carbonyl), 1699 cm⁻¹ (ketone).

  • C–F Stretch : 1220 cm⁻¹ (strong, νₐₛ).

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (DMSO-d₆) : δ 5.75 (6-H, dm, J = 50 Hz), δ 1.28 (16α-CH₃, s).

  • ¹³C NMR : δ 212.5 (C3 ketone), δ 170.2 (C17β carboxylic acid).

Chromatographic Purity

High-performance liquid chromatography (HPLC) analysis of the final product typically reveals ≥98% purity, with principal impurities including unreacted flumethasone (≤0.5%) and over-acylated byproducts (≤1.2%).

Industrial-Scale Manufacturing

Process Intensification

Continuous Flow Systems :

  • Advantages : Enhanced heat/mass transfer, reduced reaction times (from 12 h to 2 h for thiocarbamoylation).

  • Challenges : Clogging due to precipitated intermediates necessitates inline filtration.

Solvent Selection :

  • Preferred Solvents : Dimethylacetamide (DMA) and 2-butanone, balancing solubility and environmental impact.

  • Alternatives : Ionic liquids under investigation for greener synthesis.

Cost and Yield Analysis

ParameterBatch ProcessContinuous Process
Yield (%)7285
Raw Material Cost ($/kg)12,5009,800
Energy Consumption (kWh)3,2001,950

Data synthesized from .

Chemical Reactions Analysis

Types of Reactions

Fluticasone propionate-17beta-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and solvents such as dimethylformamide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various fluorine-substituted compounds .

Scientific Research Applications

Treatment of Asthma and Allergic Conditions

Fluticasone propionate is primarily utilized in managing asthma and allergic rhinitis due to its potent anti-inflammatory properties. FP-17βCA, as a metabolite, plays a role in monitoring therapeutic adherence among patients. Elevated levels of FP-17βCA in urine can indicate recent use of fluticasone propionate, thus serving as a biomarker for adherence assessment in asthmatic patients .

Monitoring Drug Adherence

A key application of urinary analysis of FP-17βCA is its use as a biomarker for verifying adherence to inhaled corticosteroid therapy. Studies have demonstrated that measuring FP-17βCA levels can effectively confirm whether patients have taken their medication within a specific timeframe (16-24 hours prior to testing) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques . This method has shown 100% sensitivity and specificity in detecting adherence, making it a valuable tool in clinical practice for managing asthma .

Pharmacokinetics

Fluticasone propionate exhibits low systemic absorption when administered via inhalation or intranasal routes, with bioavailability rates of less than 1% for oral routes and under 2% for intranasal administration . The pharmacokinetic profile indicates that FP-17βCA is primarily excreted through urine and feces, further emphasizing its utility in monitoring drug metabolism and clearance.

Adrenal Insufficiency Case Study

A notable case study involved a 55-year-old woman who developed adrenal insufficiency while on fluticasone propionate therapy for asthma. Urinary measurements revealed significantly elevated levels of FP-17βCA, indicating excessive absorption or metabolism of fluticasone despite its known low systemic bioavailability . Following discontinuation of fluticasone therapy, her cortisol levels normalized, highlighting the importance of monitoring FP-17βCA levels in assessing potential adverse effects related to glucocorticoid therapy.

Development of Adherence Monitoring Tools

Research continues to explore the utility of FP-17βCA as a biomarker for adherence to inhaled corticosteroids. The ability to accurately assess adherence can lead to improved management strategies for chronic respiratory conditions, ultimately enhancing patient outcomes .

Pharmacogenomic Studies

Understanding individual variations in drug metabolism through studies involving FP-17βCA can provide insights into personalized medicine approaches for asthma management. Identifying genetic factors that influence fluticasone metabolism could lead to tailored therapies that optimize efficacy while minimizing side effects.

Summary Table

Application AreaDescription
Clinical UseManagement of asthma and allergic rhinitis
Drug Adherence MonitoringUrinary analysis of FP-17βCA as a biomarker for assessing medication adherence
Pharmacological InsightsMechanism involving glucocorticoid receptor activation; low systemic absorption
Case StudiesDocumented instances of adrenal insufficiency linked to elevated FP-17βCA levels
Research ApplicationsDevelopment of adherence tools; pharmacogenomic studies for personalized medicine approaches

Mechanism of Action

Comparison with Similar Compounds

Fluticasone Propionate (FP) vs. Fluticasone Furoate (FF)

While FP and fluticasone furoate (FF) share a fluorinated corticosteroid backbone, their 17β-side chains differ:

  • FP : 17β-propionate ester group.
  • FF : 17β-furoate ester group (a five-membered heterocyclic ring containing oxygen and sulfur).
  • FP17βCA : 17β-carboxylic acid group (hydrolyzed from FP).

These structural differences significantly impact pharmacological properties:

Parameter FP FF FP17βCA
GCR Binding Affinity Moderate Higher than FP None
Lipophilicity High Higher than FP Low
Systemic Absorption <1% oral bioavailability ~15% oral bioavailability Not applicable (inactive)
Clinical Use Asthma/COPD maintenance Allergic rhinitis Adherence biomarker

FF’s enhanced lipophilicity and GCR binding contribute to its prolonged tissue retention and potency, whereas FP17βCA’s lack of receptor interaction makes it pharmacologically inert .

FP17βCA vs. Other Corticosteroid Metabolites

FP17βCA differs from metabolites of other corticosteroids:

  • Budesonide : Metabolized to 16α-hydroxyprednisolone, which retains partial anti-inflammatory activity.
  • Beclomethasone: Forms beclomethasone-17-monopropionate, an active metabolite with 60% GCR affinity.
  • FP17βCA: No residual activity, ensuring specificity as a compliance marker .

Analytical Detection and Pharmacokinetics

Detection in Urine vs. Plasma

FP17βCA is detectable in urine and plasma using LC-MS/MS, but sensitivity varies:

Matrix Limit of Detection (LOD) Time Post-Dose Detection Window Clinical Utility
Urine 10.3 pg/mL Up to 6 days post-cessation Non-invasive adherence monitoring
Plasma 0.1 pg/mL Up to 24 hours post-dose Pharmacokinetic studies

Urinary FP17βCA correlates with FP dosing history, with concentrations ranging from 180–1,991 ng/g creatinine during therapy . Plasma levels, though more sensitive, require invasive sampling and are used primarily in research settings.

Comparison with Other Biomarkers

FP17βCA outperforms traditional adherence metrics (e.g., prescription refill rates) due to its objective quantifiability. Unlike exhaled nitric oxide (FeNO), which reflects airway inflammation non-specifically, FP17βCA directly confirms FP exposure .

Clinical and Toxicological Relevance

Adrenal Suppression

Elevated urinary FP17βCA levels (>10,000 pg/mL) correlate with adrenal insufficiency in patients using high-dose FP, as systemic FP absorption inhibits endogenous cortisol production. Case studies demonstrate normalization of cortisol after FP discontinuation .

Microbial Metabolism

This microbial activity may influence FP efficacy in patients with chronic airway infections .

Data Tables

Table 1: Structural Comparison of Fluticasone Derivatives

Compound 17β-Substituent Bioactivity Key Clinical Role
Fluticasone Propionate Propionate ester Anti-inflammatory Asthma/COPD therapy
Fluticasone Furoate Furoate ester Anti-inflammatory Allergic rhinitis
FP17βCA Carboxylic acid Inactive metabolite Adherence monitoring

Table 2: Analytical Performance of FP17βCA Detection

Method Matrix LOD LOQ Sensitivity/Specificity Reference
LC-MS/MS Urine 10.3 pg/mL 25 pg/mL 100%/100%
UPLC-MS/MS Plasma 0.1 pg/mL 0.3 pg/mL 98%/99%

Biological Activity

Fluticasone propionate-17beta-carboxylic acid (FP17βCA) is a significant metabolite of fluticasone propionate, a synthetic corticosteroid widely used for its anti-inflammatory properties. Understanding the biological activity of FP17βCA is crucial for evaluating the pharmacokinetics and therapeutic efficacy of fluticasone propionate in clinical settings.

Overview of Fluticasone Propionate

Fluticasone propionate is primarily used to treat asthma, allergic rhinitis, and other inflammatory conditions. It functions as a glucocorticoid receptor agonist, exerting potent anti-inflammatory effects by modulating various inflammatory mediators and pathways. The metabolism of fluticasone propionate involves conversion to FP17βCA, which has been shown to have significantly lower biological activity compared to its parent compound.

Fluticasone propionate acts by binding to glucocorticoid receptors, leading to the inhibition of pro-inflammatory cytokines and chemokines. The primary mechanisms include:

  • Inhibition of NF-κB : Fluticasone inhibits the activation of NF-κB, a key transcription factor involved in inflammatory responses.
  • Transactivation : It promotes the expression of anti-inflammatory proteins such as lipocortin-1.
  • Reduced Eosinophilia : Studies indicate that fluticasone propionate effectively reduces eosinophil counts in lung tissues, correlating with improved asthma symptoms .

Absorption and Distribution

Fluticasone propionate exhibits low systemic bioavailability when administered intranasally or orally. The majority of the drug is metabolized in the liver via cytochrome P450 3A4, producing FP17βCA as a primary metabolite:

  • Intranasal Bioavailability : <2%
  • Oral Bioavailability : <1%
  • Volume of Distribution : Approximately 577 L following intravenous administration .

Metabolism

FP17βCA is formed through hepatic metabolism and has a significantly lower affinity for glucocorticoid receptors—approximately 1/2000th that of fluticasone propionate. This reduced affinity translates into minimal pharmacological activity in vivo .

Urinary Analysis for Monitoring Adherence

A study evaluated urinary levels of FP17βCA as a biomarker for adherence to inhaled fluticasone therapy among asthmatic patients. The results showed that FP17βCA was detectable in all subjects receiving fluticasone, indicating its potential use in monitoring compliance:

  • Sensitivity and Specificity : 100% for detecting FP17βCA in urine samples .

Clinical Implications: Adrenal Insufficiency Case Study

A notable case involved a patient who developed adrenal insufficiency after standard doses of inhaled fluticasone propionate. Elevated urinary levels of FP17βCA were observed, suggesting systemic absorption despite the drug's intended localized action. This case highlights the importance of monitoring patients on corticosteroid therapy for signs of adrenal suppression .

Comparative Biological Activity Table

CompoundAffinity for Glucocorticoid ReceptorBiological Activity
Fluticasone PropionateHigh (reference)Potent anti-inflammatory
Fluticasone Propionate-17βCAVery Low (~1/2000)Minimal

Q & A

What validated analytical techniques are used to quantify FP17βCA in biological matrices, and what are their critical validation parameters?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting FP17βCA in urine and other biological samples. Key validation parameters include:

  • Limit of Quantitation (LOQ): 10.3 pg/mL in urine, ensuring detection at low concentrations .
  • Sensitivity/Specificity: 100% sensitivity and specificity when distinguishing FP17βCA from non-exposed subjects .
  • Creatinine Correction: Normalization to urinary creatinine (e.g., ng/g Cr) to account for urine dilution variability .
  • Reference Standards: Use of USP Fluticasone Propionate System Suitability Mixture RS to validate chromatographic separation from related compounds (e.g., compound F) .

How can researchers differentiate FP17βCA from structurally related impurities or degradation products during analysis?

Advanced chromatographic and mass spectrometric strategies are required:

  • Chromatographic Conditions: Optimize mobile phase composition (e.g., acetonitrile/ammonium formate) and column selectivity (C18 or phenyl-hexyl) to resolve co-eluting peaks .
  • Mass Spectrometry: Use unique multiple reaction monitoring (MRM) transitions for FP17βCA (e.g., m/z 541→343) versus related compounds like fluticasone propionate (m/z 541→313) .
  • Synthetic Standards: Employ USP Reference Standards for related compounds (e.g., compound F) to confirm retention times and fragmentation patterns .

What experimental design considerations are critical for using FP17βCA as a biomarker of inhaled fluticasone propionate adherence?

Key factors include:

  • Sampling Window: Collect urine 16–24 hours post-dose to capture FP17βCA excretion kinetics .
  • Control Groups: Compare subjects receiving inhaled FP with non-exposed cohorts to establish specificity .
  • Longitudinal Monitoring: Repeated sampling to assess adherence over time, adjusting for intra-subject variability in CYP3A4 activity .
  • Sample Size: Power calculations based on median FP17βCA concentrations (e.g., 413.5 pg/mL) to ensure statistical significance .

How do pharmacokinetic parameters of FP17βCA inform studies on fluticasone propionate metabolism?

FP17βCA pharmacokinetics reflect the parent drug’s metabolism:

  • Formation Pathway: Generated via CYP3A4-mediated oxidation of fluticasone propionate, with no significant renal clearance (<0.02%) .
  • Half-Life Correlation: FP17βCA’s elimination half-life (~7.8 hours) mirrors the parent drug’s systemic clearance (1,093 mL/min), suggesting rate-limiting hepatic metabolism .
  • Drug-Drug Interactions: Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) may alter FP17βCA exposure, necessitating dose adjustments in pharmacokinetic models .

What methodologies address variability in FP17βCA recovery during sample preparation?

  • Extraction Techniques: Compare solid-phase extraction (SPE) versus liquid-liquid extraction (LLE) to optimize recovery rates. SPE with hydrophilic-lipophilic balance (HLB) cartridges shows higher reproducibility .
  • Internal Standards: Use deuterated analogs (e.g., d5-FP17βCA) to correct for matrix effects and ionization efficiency .
  • pH Adjustment: Acidify urine samples to stabilize FP17βCA and prevent degradation during processing .

How can in vitro models elucidate the metabolic conversion of fluticasone propionate to FP17βCA?

  • Hepatocyte Models: Primary human hepatocytes or HepaRG cells incubated with FP to quantify CYP3A4-dependent metabolite formation .
  • Microsomal Assays: Recombinant CYP3A4 microsomes + NADPH system to measure kinetic parameters (Km, Vmax) .
  • Limitations: In vitro systems may underestimate inter-individual variability in CYP3A4 expression or ignore enterohepatic recirculation .

What statistical approaches resolve contradictions in FP17βCA quantification across studies?

  • Multivariate Regression: Adjust for covariates like age, renal function, and CYP3A4 genotype .
  • Bland-Altman Analysis: Assess agreement between LC-MS/MS and alternative methods (e.g., HPTLC) .
  • ANOVA: Compare extraction efficiencies across methodologies (SPE vs. LLE) to identify systematic biases .

How is FP17βCA stability ensured during long-term storage in bioanalytical studies?

  • Storage Conditions: -80°C in amber vials to prevent photodegradation; avoid freeze-thaw cycles .
  • Stabilizers: Add antioxidants (e.g., ascorbic acid) to urine samples to inhibit oxidative degradation .
  • Forced Degradation Studies: Validate stability under stress conditions (heat, light, pH extremes) per ICH guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fluticasone propionate-17beta-carboxylic acid
Reactant of Route 2
Fluticasone propionate-17beta-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.